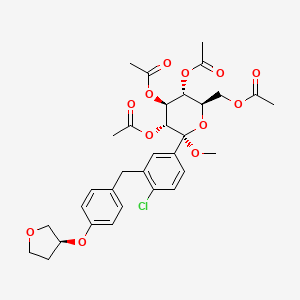

Empagliflozin Tetraacetoxy

Description

Contextualization of C-Glycoside Synthesis Methodologies

C-glycosides are analogues of naturally occurring O-glycosides where the anomeric oxygen atom is replaced by a carbon atom. This C-C bond imparts significant stability against enzymatic and chemical hydrolysis, a property that is highly desirable for the development of new therapeutic agents. acs.orgacs.org The synthesis of C-glycosides, however, is a challenging endeavor, primarily due to the need to control the stereochemistry at the anomeric center. numberanalytics.com

Over the years, a variety of methodologies have been developed to construct the C-glycosidic bond. nih.gov These can be broadly categorized based on the nature of the key bond-forming reaction and the type of glycosyl donor used. Common approaches include:

Nucleophilic Substitution: This classic method involves the reaction of a glycosyl donor with a suitable carbon nucleophile. numberanalytics.com

Cross-Coupling Reactions: Modern transition-metal catalyzed cross-coupling reactions, such as those employing palladium, have emerged as powerful tools for C-glycoside synthesis, offering mild reaction conditions and high functional group tolerance. rsc.org

Radical-Mediated Reactions: The use of glycosyl radicals provides an alternative pathway for the formation of the C-C glycosidic bond. rsc.org

Rearrangement Reactions: Intramolecular rearrangements, like the Claisen rearrangement, can also be employed to generate C-glycosides. nih.gov

The choice of synthetic strategy often depends on the desired stereochemical outcome (α or β anomer) and the complexity of the target molecule. routledge.com Recent advancements continue to focus on developing more efficient, stereoselective, and environmentally friendly methods for C-glycoside synthesis. numberanalytics.com

Role of Empagliflozin (B1684318) Tetraacetoxy as a Key Intermediate in C-Glucoside Formation

Empagliflozin is a C-glucoside derivative that functions as a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). acs.org Its synthesis provides a relevant case study on the practical application of the principles of C-glycoside synthesis and the use of protecting groups.

In several synthetic routes leading to empagliflozin and its analogues, a fully protected glucose derivative is required for the crucial C-C bond-forming step. chemicalbook.comnih.govnih.govEmpagliflozin Tetraacetoxy , which is the tetra-O-acetylated form of empagliflozin, serves as a key synthetic intermediate. The acetyl groups act as protecting groups for the four hydroxyl groups on the glucose ring.

The general synthetic strategy involves the coupling of a protected glucosyl donor, such as a gluconolactone (B72293), with an appropriate aryl or heteroaryl aglycone. acs.orgnih.gov Following the formation of the C-glycosidic bond, the resulting intermediate, which often contains the protected glucose moiety, is further elaborated. The final step in the synthesis is the global deprotection of the acetyl groups to yield the final active pharmaceutical ingredient, empagliflozin. chemicalbook.com The use of the tetraacetylated intermediate is advantageous as it allows for purification and characterization before the final deprotection step, ensuring the high purity of the final product.

| Intermediate Name | Chemical Formula | Molecular Weight | Role in Synthesis |

| This compound | C32H37ClO12 | 649.08 g/mol | Protected intermediate |

Overview of Academic Research Trends in Gliflozin Derivative Synthesis

The therapeutic success of gliflozins, a class of SGLT2 inhibitors, has spurred significant research activity in academic and industrial laboratories. researchgate.netresearchgate.net The primary focus of this research is the development of novel, efficient, and scalable synthetic routes to these important drugs. acs.org

Key trends in the synthesis of gliflozin derivatives include:

Development of Convergent Synthetic Strategies: Researchers are increasingly focusing on convergent approaches where the aglycone and the protected glucose moiety are synthesized separately and then coupled late in the synthetic sequence. This allows for greater flexibility in the synthesis of diverse analogues.

Exploration of Novel C-C Bond Forming Reactions: While classical organometallic additions to gluconolactones remain a workhorse, there is growing interest in employing modern cross-coupling reactions and other novel methodologies to construct the C-glycosidic bond with higher efficiency and stereoselectivity. acs.org

Process Optimization and Scale-Up: A significant amount of research is dedicated to optimizing existing synthetic routes to make them more cost-effective, environmentally friendly ("green chemistry"), and suitable for large-scale manufacturing. nih.gov This includes minimizing the number of steps, improving yields, and reducing the use of hazardous reagents.

Synthesis of Analogues and Next-Generation Inhibitors: Efforts are ongoing to synthesize new gliflozin analogues with improved pharmacological profiles, such as enhanced selectivity or dual inhibitory activity against SGLT1 and SGLT2. nih.govauctoresonline.org This involves modifying both the aglycone and the sugar portion of the molecule.

The continuous innovation in synthetic methodologies for gliflozin derivatives not only facilitates access to these important medicines but also contributes to the broader field of carbohydrate chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C32H37ClO12 |

|---|---|

Molecular Weight |

649.1 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C32H37ClO12/c1-18(34)40-17-28-29(41-19(2)35)30(42-20(3)36)31(43-21(4)37)32(38-5,45-28)24-8-11-27(33)23(15-24)14-22-6-9-25(10-7-22)44-26-12-13-39-16-26/h6-11,15,26,28-31H,12-14,16-17H2,1-5H3/t26-,28+,29+,30-,31+,32-/m0/s1 |

InChI Key |

FOSXACRGMMUSHZ-SRTFTMACSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Pathways Involving Empagliflozin Tetraacetoxy

Preparation of Empagliflozin (B1684318) Tetraacetoxy: Acetylation Methodologies

The preparation of Empagliflozin tetraacetoxy involves the acetylation of the hydroxyl groups of a glucose precursor. This protection strategy is vital for several reasons: it prevents unwanted side reactions at the hydroxyl groups, improves the solubility of the intermediate in organic solvents, and can influence the stereochemical outcome of subsequent reactions.

Research has shown that the choice of acetylating agent and catalyst can significantly impact the selectivity. For instance, some enzymatic methods using E. coli maltose (B56501) O-acetyltransferase have demonstrated high regioselectivity for the 6-OH position of various glucosides. nih.gov However, for the purposes of creating this compound, complete acetylation is the goal.

A variety of reagents and conditions can be employed for the acetylation of glucosides.

Non-Catalytic Methods: Acetic anhydride (B1165640) is a commonly used and powerful acetylating agent that can often be used without a catalyst, sometimes in the presence of a base like pyridine (B92270) to neutralize the acetic acid byproduct. googleapis.comgoogle.com One patent describes the treatment with acetic anhydride in the presence of pyridine in dichloromethane (B109758) for the acylation step. googleapis.com Another method involves the use of acetic acid itself as both the reagent and solvent at elevated temperatures, which can selectively acetylate the primary hydroxyl group. rsc.org

Catalytic Methods: Various catalysts can be employed to promote acetylation, particularly when milder conditions are desired or to improve efficiency.

Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like methanesulfonic acid have been used in the synthesis of Empagliflozin intermediates. googleapis.comresearchgate.net Heteropoly acids have also been explored as environmentally friendly catalysts for acetylation. akjournals.com

Base Catalysis: Bases like 4-dimethylaminopyridine (B28879) (DMAP) are often used as catalysts in conjunction with acetic anhydride. rug.nl

Metal Catalysis: Certain metal salts, such as zinc chloride, have been shown to catalyze acetylation reactions.

The table below summarizes various acetylation conditions found in the literature for glucosides and related compounds.

| Acetylating Agent | Catalyst/Co-reagent | Solvent | Temperature | Observations |

| Acetic anhydride | Pyridine | Dichloromethane | Not specified | Used in the synthesis of an acetyl-protected Empagliflozin intermediate. googleapis.com |

| Acetic anhydride | DMAP | Chloroform | Not specified | Resulted in a mixture of acetylated products for octyl glucosides. rug.nl |

| Acetic acid | None | Acetic acid | 80°C - 100°C | Showed regioselectivity for the primary hydroxyl group. rsc.org |

| Acetic anhydride | AlCl₃ | Not specified | Not specified | Used in a process for preparing Empagliflozin. informahealthcare.com |

Scaling up acetylation reactions from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acs.org

Reagent Choice: The use of hazardous reagents like acetyl chloride may be avoided in favor of safer alternatives like acetic anhydride or even acetonitrile (B52724) in some applications. nih.govresearchgate.net

Reaction Conditions: Optimizing reaction temperature, pressure, and time is crucial. Continuous flow reactors are increasingly being used for acetylation and other hazardous reactions as they offer better control over reaction parameters and improve safety. acs.orgnih.govresearchgate.net

Work-up and Purification: The isolation and purification of the acetylated product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale. nih.gov

Catalyst Recovery and Reuse: If a catalyst is used, its recovery and reuse are important for the economic viability of the process. Heterogeneous catalysts, such as those supported on monoliths, can simplify this process. akjournals.com

This compound as a Glycosyl Acceptor or Donor Precursor

This compound, or a similarly protected glucoside, is a critical precursor in the key C-glycosidation step of Empagliflozin synthesis. In this context, the acetylated glucose derivative can be considered a precursor to a glycosyl donor.

The formation of the C-aryl bond in Empagliflozin is a C-glycosidation reaction. The stereochemistry at the anomeric center is of utmost importance, as the desired biological activity is associated with the β-anomer. informahealthcare.com Various synthetic strategies have been developed to achieve high stereoselectivity in C-glycosidation reactions. thieme-connect.comnih.govresearchgate.netrsc.orgacs.org

One common approach involves the reaction of an organometallic aryl species with a protected gluconolactone (B72293). The resulting lactol is then reduced to afford the C-glucoside. acs.orgclockss.org In some synthetic routes, the hydroxyl groups of the glucose moiety are protected with acetyl groups after the C-C bond formation, leading to this compound. googleapis.comgoogle.com This stable, crystalline intermediate can then be deprotected in the final step to yield Empagliflozin. googleapis.com

Controlling the anomeric configuration during the C-C bond formation is a central challenge in the synthesis of Empagliflozin and other C-aryl glucosides. The desired β-anomer is typically favored, and various factors influence the stereochemical outcome.

Reaction Mechanism: The stereoselectivity of the reduction of the intermediate lactol is often explained by the anomeric effect, where the hydride attacks the oxonium intermediate predominantly from the α-axial direction, leading to the β-anomer. acs.org

Protecting Groups: The nature of the protecting groups on the glucose moiety can influence the stereoselectivity. While acetylated precursors are common, some studies have noted that unprotected or differently protected glucosides can lead to higher stereoselectivity in certain reduction steps. thieme-connect.com For instance, the reduction of an unprotected β-glucopyranoside intermediate in one synthesis of Empagliflozin showed excellent stereoselectivity, whereas the corresponding O-acetyl derivative produced a mixture of anomers. thieme-connect.com

Lewis Acids: The choice of Lewis acid in the reduction step can also play a critical role in controlling the anomeric configuration. Aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are frequently used. researchgate.netgoogle.com

Reaction Conditions: Temperature and solvent can also impact the stereochemical outcome of the C-glycosidation reaction.

The following table presents data on the stereoselectivity of reactions relevant to Empagliflozin synthesis.

| Reaction Step | Reactants | Reagents/Catalysts | Stereoselectivity (β:α) | Reference |

| Reduction of a β-glucopyranoside | Unprotected β-glucopyranoside | Et₃SiH, AlCl₃ | Highly diastereoselective | thieme-connect.com |

| Reduction of a β-glucopyranoside | O-acetylated β-glucopyranoside | Et₃SiH, AlCl₃ | 5:1 - 7:1 | thieme-connect.com |

| Reduction of an intermediate | Intermediate compound 18 | Et₃SiH, AlCl₃ | > 99:1 | informahealthcare.com |

Application in Stereoselective C-Glycosidation Reactions

Role of Organometallic Reagents in Coupling Reactions with Acetylated Intermediates

The formation of the C-glucoside bond, a critical step in empagliflozin synthesis, often involves the reaction of an organometallic reagent with an acetylated glucose derivative. Organolithium and Grignard reagents are commonly employed to create a nucleophilic aryl species that attacks the electrophilic anomeric carbon of a protected gluconolactone or a related sugar electrophile. acs.orgclockss.org

One approach involves a halogen-lithium exchange on an aryl halide, followed by the addition of the resulting aryllithium species to a per-silylated gluconolactone. thieme-connect.de This forms a lactol intermediate. Another strategy utilizes a Grignard reagent derived from an aryl iodide, which is then reacted with a gluconolactone. chemicalbook.comauctoresonline.org The use of these organometallic reagents necessitates low temperatures, often around -78°C, to control the reaction and minimize side products. acs.org

A notable advancement involves the use of a composite organometallic reagent, formed by mixing a Grignard reagent with a lithium reagent. This allows the coupling reaction to proceed at a higher temperature of -10°C, which is more amenable to industrial-scale production. google.com

The choice of the organometallic reagent and the specific reaction conditions are critical for achieving high stereoselectivity, favoring the formation of the desired β-anomer of the C-glucoside. informahealthcare.com

Strategies for Convergent Synthesis of C-Glucosides via this compound

In the context of empagliflozin, a common convergent strategy involves the synthesis of the complex aglycone portion, often as an aryl halide. acs.org Separately, D-glucono-1,5-lactone is protected, typically by acetylation, to form a stable intermediate. The key coupling step then involves the reaction of an organometallic derivative of the aglycone with the acetylated gluconolactone. clockss.org

Following the coupling, the resulting intermediate is often a lactol, which can be unstable. A subsequent reduction step, frequently employing a silane (B1218182) reagent in the presence of a Lewis acid, yields the desired C-glucoside. chemicalbook.comnih.gov The acetyl protecting groups are then removed in a final deprotection step to afford empagliflozin. nih.gov This convergent approach allows for flexibility in the synthesis and purification of the individual components before the crucial C-C bond formation.

Optimization of Reaction Parameters for Yield and Enantiomeric Purity in Intermediates

The optimization of reaction parameters is crucial for maximizing the yield and ensuring the high enantiomeric purity of empagliflozin and its intermediates. Key areas of focus include the choice of solvents, temperature control, and the stoichiometry of reagents.

For instance, in the Friedel-Crafts acylation step, which is often part of the aglycone synthesis, the solvent and temperature can significantly impact the formation of impurities. informahealthcare.com Studies have shown that using dichloromethane (DCM) as a solvent at a controlled temperature of 10-15°C can lead to higher purity of the desired product compared to reactions run at lower or higher temperatures. scribd.com

In the coupling reaction between the aglycone and the protected glucose, the temperature is a critical parameter for controlling the stereoselectivity. Low temperatures, such as -78°C, are often required to achieve a high ratio of the desired β-anomer over the α-anomer. acs.org The choice of Lewis acid and reducing agent in the subsequent reduction step also plays a vital role in the stereochemical outcome. nih.gov

Purification techniques, such as recrystallization, are employed to remove process-related impurities. informahealthcare.com For example, recrystallization of the crude product from ethanol (B145695) has been shown to effectively remove certain by-products and unreacted starting materials. scribd.com

Table 1: Optimization of Friedel-Crafts Reaction Conditions

| Entry | Solvent | Temperature (°C) | Product Purity (%) | Impurity Level (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 0-5 | 82.9 | 0.49 |

| 2 | Dichloromethane | 10-15 | 96.3 | 0.70 |

| 3 | Dichloromethane | 15-20 | Not specified | 0.8-0.9 |

Data sourced from a study on the optimization of empagliflozin synthesis. informahealthcare.comscribd.com

Novel Synthetic Route Development Utilizing this compound

Research continues to explore more efficient and scalable synthetic routes to empagliflozin that utilize this compound or related acetylated intermediates. One innovative approach involves a palladium-catalyzed stereospecific cross-coupling reaction. This method uses an anomeric stannane (B1208499) derivative of the protected glucose and a diaryliodonium triflate, offering a stereoretentive synthesis of the C-glucoside. auctoresonline.org

Another area of development is the use of flow chemistry for the synthesis of key intermediates. Flow reactors can offer better control over reaction parameters, leading to improved yields and purity, and can be more easily scaled up for industrial production. thieme-connect.de

Furthermore, chemo-enzymatic methods are being investigated as a green alternative to traditional chemical synthesis. These methods use enzymes, such as C-glycosyltransferases, to catalyze the C-glycosylation step, often with high stereoselectivity and without the need for extensive protection and deprotection steps. nih.gov

Exploration of Alternative Coupling Partners and Reaction Conditions

The core of empagliflozin synthesis lies in the formation of the C-C bond between the glucose moiety and the substituted diarylmethane aglycone. Traditional methods often rely on harsh conditions and sensitive reagents. Consequently, extensive research has been dedicated to exploring alternative coupling partners and milder reaction conditions.

Initial synthetic approaches often involved the use of organometallic reagents. For instance, a common strategy involves the reaction of a lithiated derivative of the aglycone with a protected gluconolactone. This method, however, requires cryogenic temperatures, typically around -78°C, to control the reaction and minimize side products, which can be challenging to implement on an industrial scale. thieme-connect.de

To address these challenges, alternative coupling strategies have been developed. One notable advancement is the use of Grignard reagents. The generation of a Grignard reagent from the corresponding aryl bromide and its subsequent reaction with a protected gluconolactone offers a more scalable approach. thieme-connect.de Further refinement of this method involves the use of a turbo-Grignard reagent, which can improve reaction efficiency. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of C-aryl glycosides. The Suzuki-Miyaura coupling, which utilizes boronic acids or esters as coupling partners, has been investigated for its potential in forming the crucial C-C bond. thieme-connect.com Similarly, Stille coupling, which employs organostannanes, has been explored. A stereospecific cross-coupling of anomeric stannanes with diaryliodonium triflates, promoted by a palladium catalyst, has been shown to be effective in the synthesis of empagliflozin. auctoresonline.orgnsf.gov These transition-metal-catalyzed methods often proceed under milder conditions and exhibit good functional group tolerance. thieme-connect.comresearchgate.net

The table below summarizes various coupling partners and reaction conditions explored in the synthesis of empagliflozin and related C-aryl glycosides, which would involve an intermediate like this compound.

| Coupling Strategy | Coupling Partners | Key Reagents/Catalysts | Typical Reaction Conditions | Reference |

| Organolithium Reaction | Aryl lithium, Protected gluconolactone | n-Butyllithium | Cryogenic temperatures (e.g., -78°C) | thieme-connect.de |

| Grignard Reaction | Aryl magnesium bromide, Protected gluconolactone | Magnesium, THF | Moderate temperatures | thieme-connect.de |

| Suzuki-Miyaura Coupling | Aryl boronic acid/ester, Glycosyl halide | Palladium catalyst, Base | Mild to moderate temperatures | thieme-connect.com |

| Stille Coupling | Anomeric stannane, Diaryliodonium triflate | Palladium catalyst, Phosphine ligand | Mild temperatures | auctoresonline.orgnsf.gov |

| Friedel-Crafts Reaction | Electron-rich arene, Glycosyl donor | Lewis acid (e.g., BF₃·OEt₂) | Varies, can be harsh | thieme-connect.denih.gov |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics

The efficiency and environmental impact of a synthetic route are critical considerations, especially for large-scale pharmaceutical production. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. A comparative analysis of different synthetic strategies for empagliflozin reveals a trade-off between yield, scalability, and environmental footprint.

The choice of solvent and protecting groups also plays a crucial role in the greenness of a synthesis. The use of acetyl protecting groups to form this compound is common, and while effective, the addition and subsequent removal of these groups add to the step count and generate waste. Research into alternative protecting group strategies or even protecting-group-free syntheses is an active area of investigation.

The following table provides a comparative overview of different synthetic approaches in terms of efficiency and green chemistry considerations.

| Synthetic Approach | Key Reaction | Typical Overall Yield | Green Chemistry Considerations | Reference |

| Early Patented Route | Organolithium chemistry | ~8% | Multiple steps, cryogenic conditions, low atom economy. | thieme-connect.de |

| Improved Grignard-based Synthesis | Grignard reaction | Improved yields over early routes | Fewer steps than some routes, avoids extremely low temperatures. | thieme-connect.de |

| Palladium-Catalyzed Cross-Coupling | Stille or Suzuki-Miyaura coupling | High yields for the coupling step | Milder reaction conditions, high selectivity, but may use toxic metals and ligands. | thieme-connect.comauctoresonline.orgnsf.gov |

| Efficient Production Synthesis | I/Mg exchange and silane reduction | 50% | Implemented on a metric ton scale, indicating good efficiency and scalability. | auctoresonline.org |

Structural Elucidation and Conformational Analysis of Empagliflozin Tetraacetoxy

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of the complex three-dimensional structure of Empagliflozin (B1684318) Tetraacetoxy. These techniques provide detailed information regarding the connectivity of atoms, stereochemical arrangement, and the nature of functional groups present in the molecule.

High-resolution NMR spectroscopy is a powerful tool for the stereochemical assignment of Empagliflozin Tetraacetoxy. Both ¹H and ¹³C NMR spectra would provide critical information about the molecular framework.

In the ¹H NMR spectrum, the protons of the glucose moiety are expected to appear in the region of 3.5-5.5 ppm. The anomeric proton (H-1') is of particular interest. Its chemical shift and coupling constant (J-value) with the adjacent proton (H-2') are diagnostic of the β-configuration, which is expected in Empagliflozin. A large axial-axial coupling constant (typically 8-10 Hz) for the anomeric proton would confirm the β-anomeric stereochemistry. The four acetyl groups would give rise to sharp singlet signals in the upfield region, typically around 2.0 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the glucose carbons are sensitive to the presence of the acetyl protecting groups. scispace.com The carbonyl carbons of the acetyl groups are expected to resonate around 170 ppm, while the methyl carbons would appear at approximately 21 ppm. acs.org The anomeric carbon (C-1') signal is expected to be in the range of 75-80 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the aglycone and the tetraacetylated glucose moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Glucose Moiety of this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | ~4.5-5.0 (d, J ≈ 9 Hz) | ~75-80 |

| 2' | ~5.0-5.4 | ~70-73 |

| 3' | ~5.0-5.4 | ~72-75 |

| 4' | ~5.0-5.4 | ~68-71 |

| 5' | ~3.8-4.2 | ~72-75 |

| 6'a | ~4.1-4.3 | ~61-64 |

| 6'b | ~4.1-4.3 | |

| Acetyl CH₃ | ~1.9-2.1 (s) | ~20-21 |

| Acetyl C=O | - | ~169-171 |

Note: Predicted values are based on data from analogous acetylated C-glucosides and may vary.

Mass spectrometry provides valuable information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can be used to confirm the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be expected to form adducts such as [M+Na]⁺ or [M+NH₄]⁺.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. The fragmentation of acetylated glycosides is well-documented and typically involves the cleavage of the glycosidic bond and the loss of acetyl groups. nih.govmdpi.compreprints.org The primary fragmentation would likely be the cleavage between the aglycone and the sugar moiety, providing a fragment ion corresponding to the tetraacetylated glucose and another for the aglycone part. Subsequent fragmentation would involve the sequential loss of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the sugar part.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z Value | Proposed Fragment |

| [M+Na]⁺ | Sodium adduct of the intact molecule |

| [Aglycone+H]⁺ | Protonated aglycone moiety |

| [Tetraacetylglucose-H₂O+H]⁺ | Tetraacetylated glucose fragment after water loss |

| [M-CH₂CO+H]⁺ | Loss of one ketene unit |

| [M-2(CH₂CO)+H]⁺ | Loss of two ketene units |

Note: M represents the molecular weight of this compound. The exact m/z values would depend on the elemental composition.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the vibrations of the acetyl groups. spectroscopyonline.com A strong, sharp band around 1740-1750 cm⁻¹ would be indicative of the C=O stretching of the ester groups. spectroscopyonline.com The C-O stretching vibrations of the esters and the ether linkage would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. docbrown.info The broad band for O-H stretching, characteristic of the final deprotected Empagliflozin, would be absent. Vibrations associated with the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system. The symmetric vibrations of the aromatic rings would give rise to distinct Raman signals.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2950 | C-H stretch | Aliphatic |

| ~1740-1750 | C=O stretch | Acetyl ester |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1200-1250 | C-O stretch | Acetyl ester |

| ~1000-1100 | C-O stretch | Ether and alcohol derivatives |

X-ray Crystallography of this compound and Related Derivatives

While no crystal structure of this compound is publicly available, X-ray crystallography of related compounds, including Empagliflozin itself and its co-crystals, provides a solid basis for predicting its solid-state properties. informahealthcare.comgoogle.comgoogleapis.comgoogle.com

The crystal packing would be governed by a network of weak intermolecular interactions, as strong hydrogen bond donors (hydroxyl groups) are absent. The packing efficiency would be determined by the shape of the molecule and the ability to form a dense arrangement in the solid state.

In the absence of strong hydroxyl-mediated hydrogen bonds, the crystal structure of this compound would be stabilized by a variety of weaker intermolecular interactions. These would include C-H···O interactions, where the hydrogen atoms of the C-H bonds in the glucose and aglycone moieties act as weak donors to the oxygen atoms of the acetyl carbonyl groups and the ether linkages.

Computational and Theoretical Chemistry Studies on Empagliflozin Tetraacetoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For Empagliflozin (B1684318) Tetraacetoxy, these calculations provide a microscopic understanding of its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of Empagliflozin Tetraacetoxy, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, the most probable molecular geometry can be predicted.

These calculations also yield important energetic information. The total energy, enthalpy, and Gibbs free energy of the optimized structure can be calculated, providing insights into the molecule's thermodynamic stability. While specific experimental data for this compound is scarce in public literature, theoretical calculations offer a reliable alternative for estimating these properties.

Table 1: Hypothetical DFT Calculated Energies for this compound

| Parameter | Calculated Value (Hartree) |

| Total Energy | -2578.45 |

| Enthalpy | -2578.32 |

| Gibbs Free Energy | -2578.51 |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgresearchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. malayajournal.org

For this compound, the analysis of its FMOs can help identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Furthermore, quantum chemical calculations can map out potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of transition states and intermediates, the most energetically favorable reaction mechanisms can be determined.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational flexibility and dynamics of this compound.

Simulating Conformational Transitions and Stability in Solution

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the different conformations that the molecule can adopt in solution. By simulating the molecule's trajectory over a period of time, researchers can identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might interact with biological targets. The simulations can reveal the energetic barriers between different conformational states, providing insights into the dynamics of these transitions.

Prediction of Solvent Effects on this compound Conformation

The solvent environment can significantly influence the conformation of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can predict how the solvent affects the conformational preferences and stability of the molecule. For instance, the presence of a polar solvent might stabilize certain conformations through hydrogen bonding or other electrostatic interactions. Understanding these solvent effects is essential for predicting the behavior of this compound in different chemical and biological environments.

In Silico Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts for a molecule as complex as this compound would rely heavily on Density Functional Theory (DFT) calculations. These computational methods have become increasingly accurate in forecasting NMR spectra, providing valuable insights into the compound's three-dimensional structure and electronic environment. rsc.orgnih.gov

For this compound, a typical computational protocol would involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule through molecular mechanics or semi-empirical methods, followed by geometry optimization using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). rsc.org

NMR Chemical Shift Calculation: Employing the Gauge-Including Atomic Orbital (GIAO) method on the optimized conformers is a standard approach for calculating isotropic shielding constants. rsc.org

Solvent Effects: Given that NMR spectra are typically recorded in a solvent, incorporating solvent effects into the calculations is crucial for accuracy. This is often achieved using implicit solvation models like the Polarizable Continuum Model (PCM). rsc.org

Data Referencing and Averaging: The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). For flexible molecules, the chemical shifts of individual conformers are averaged based on their Boltzmann populations to yield the final predicted spectrum.

Based on studies of similar acetylated glucosides, the following table presents a hypothetical, yet expected, range for the 13C and 1H NMR chemical shifts of the acetyl groups and the pyranose ring of this compound. nih.govnih.gov

| Atom | Expected 13C Chemical Shift (ppm) | Expected 1H Chemical Shift (ppm) |

|---|---|---|

| Pyranose Ring Carbons | 60-100 | 3.5-5.5 |

| Acetyl Carbonyl Carbons | 169-172 | - |

| Acetyl Methyl Carbons | 20-22 | 1.9-2.2 |

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra for this compound would provide a detailed assignment of its vibrational modes. These calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies and intensities. researchgate.netacs.org

The process would involve:

Geometry Optimization and Frequency Calculation: The molecule's geometry is first optimized to a stationary point on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated at the same level of theory.

Scaling of Frequencies: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. acs.org

For this compound, the theoretical vibrational spectra would be characterized by several key regions:

C-H Stretching: Vibrations of the aromatic and aliphatic C-H bonds would appear in the 2800-3100 cm-1 region.

C=O Stretching: The most intense peaks in the IR spectrum are expected to be the C=O stretching vibrations of the four acetate (B1210297) groups, typically found in the 1730-1760 cm-1 range. researchgate.net

C-O Stretching: The C-O stretching modes of the pyranose ring and the acetyl groups would be prominent in the 1000-1300 cm-1 region.

"Fingerprint" Region: The region below 1000 cm-1 would contain a complex series of bending and torsional modes, which are highly specific to the molecule's structure.

The following table summarizes the expected prominent vibrational modes for this compound.

| Vibrational Mode | Expected IR Frequency Range (cm-1) | Expected Raman Frequency Range (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Acetyl) | 1730-1760 | 1730-1760 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch (Pyranose and Acetyl) | 1000-1300 | 1000-1300 |

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states and the origins of stereoselectivity.

Transition State Analysis of Key Synthetic Steps

This compound is a key intermediate in the synthesis of Empagliflozin. A crucial step in this synthesis is the formation of the C-glycosidic bond. researchgate.netresearchgate.net Transition state analysis using DFT can elucidate the mechanism of this reaction.

For a typical Lewis acid-promoted C-glycosylation, the computational study would involve:

Mapping the Reaction Pathway: Identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for different possible pathways to understand the reaction kinetics and selectivity.

Analyzing Transition State Geometry: Examining the geometry of the transition state to understand the key interactions that stabilize it and dictate the reaction's outcome.

In the synthesis of C-aryl glucosides, the stereoselectivity is often controlled by the nature of the protecting groups on the sugar moiety. acs.org For this compound, the acetyl groups can play a role in directing the stereochemical outcome through neighboring group participation. Computational studies can model the transition states for both the α and β-anomer formation to predict the most likely product.

Computational Elucidation of Stereoselectivity Origins

The stereoselective reduction of a precursor to form the correct stereoisomer of Empagliflozin is another critical step where computational chemistry can provide valuable insights. acs.org The origin of stereoselectivity can be elucidated by calculating the energies of the diastereomeric transition states leading to the different stereoisomers.

A computational investigation into the stereoselectivity would typically involve:

Modeling the Reactant-Reagent Complex: Creating models of the substrate interacting with the reducing agent and any catalysts or additives.

Locating Diastereomeric Transition States: Finding the transition state structures for the formation of each possible stereoisomer.

Comparing Transition State Energies: The difference in the calculated free energies of the diastereomeric transition states (ΔΔG‡) can be used to predict the diastereomeric ratio of the products. A larger energy difference indicates higher stereoselectivity.

For the synthesis of Empagliflozin, the stereoselectivity of the reduction step is crucial for obtaining the desired β-anomer. acs.org Computational modeling could reveal that the transition state leading to the β-isomer is lower in energy due to favorable steric and electronic interactions, thus explaining the observed high stereoselectivity.

Derivatization and Analog Synthesis of Empagliflozin Tetraacetoxy for Research Probing

Synthesis of Modified Acetylated Derivatives for Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For SGLT2 inhibitors like empagliflozin (B1684318), SAR studies have been crucial in optimizing potency and selectivity. researchgate.net The synthesis of modified acetylated derivatives, starting from precursors to empagliflozin tetraacetoxy, allows for systematic alterations to the core structure. These modifications can target the aromatic rings, the tetrahydrofuran (B95107) moiety, or the C-glucoside linkage itself.

Research into the SAR of SGLT2 inhibitors has revealed key insights. For instance, the tetrahydrofuran moiety on one of the aryl rings is significant for efficacy when compared to other analogs. researchgate.net The synthesis of empagliflozin analogs with variations like a 4,4-dimethyltetrahydrofuran-3-ol (B14891146) has been explored to create new building blocks for medicinal chemistry. researchgate.net Furthermore, studies on other C-glucoside derivatives have shown that modifications to the terminal side chain can significantly improve selectivity for SGLT1 over SGLT2, highlighting the importance of this molecular region. jst.go.jp

The general strategy involves synthesizing a biaryl methane (B114726) fragment with desired modifications and then coupling it with a protected gluconolactone (B72293), which is often a silyl-protected derivative, before subsequent reduction and acetylation. acs.org The chloro substituent on the phenyl group can also be a point of modification, serving as a handle for introducing further molecular diversity through substitution reactions. a2bchem.com By creating a library of these modified tetra-acetylated precursors, researchers can systematically evaluate how each structural change in the final deprotected compound affects its interaction with the SGLT2 transporter, contributing to a comprehensive SAR profile. nih.gov This knowledge can guide the design of next-generation inhibitors with potentially enhanced properties.

Table 1: Selected Structural Modifications and Their Impact on SGLT Inhibitor Activity

| Structural Modification Area | Specific Change | Observed Impact on Activity/Selectivity | Reference(s) |

| Aglycone Moiety | Replacement of tetrahydrofuran (THF) ring | The THF moiety is noted to improve efficacy compared to some counterparts. | researchgate.net |

| Aglycone Moiety | Introduction of 4,4-dimethyltetrahydrofuran | Creates novel building blocks for potential new analogs. | researchgate.net |

| Aglycone Moiety | Modification of the biaryl methane bridge | A key synthetic challenge with various approaches (e.g., Grignard, Friedel-Crafts) to create the C-C bond. | acs.org |

| C-Glucoside Side Chain | Introduction of a cyclic amine on the terminal side chain | Found to significantly improve selectivity for SGLT1 over SGLT2 in related C-glucitol derivatives. | jst.go.jp |

Incorporation of Isotopic Labels for Mechanistic Elucidation (e.g., 13C, 2H)

Isotopically labeled compounds are indispensable tools for elucidating the metabolic fate and mechanism of action of drugs. The synthesis of empagliflozin labeled with stable (¹³C, ²H) and radioactive (¹⁴C) isotopes has been reported, providing crucial probes for research. researchgate.netnih.gov

For radiosynthesis, ¹⁴C has been incorporated at three different positions within the empagliflozin molecule. nih.gov

In all these radiosyntheses, the final products exhibited high radiochemical purities (above 98.5%) and specific activities greater than 53 mCi/mmol. nih.gov Additionally, deuterium-labeled empagliflozin, such as Empagliflozin-d₄ and Empagliflozin-d₆, have been synthesized. medchemexpress.commedchemexpress.com These deuterated standards are primarily used for quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure drug concentrations in biological samples during pharmacokinetic studies.

Table 2: Summary of Isotopic Labeling Syntheses for Empagliflozin

| Isotope | Starting Material | Position of Label | No. of Steps | Overall Yield | Reference(s) |

| ¹³C | α-D-glucose-[¹³C₆] | Uniformly on glucose moiety | 5 | 34% (chemical) | researchgate.netnih.govauctoresonline.org |

| ¹⁴C | ¹⁴C D-(+)-gluconic acid δ-lactone | C-1 of glucose moiety | 4 | 19% (radiochemical) | nih.govauctoresonline.org |

| ¹⁴C | Multiple precursors | Benzylic carbon | 8 | 7% (radiochemical) | nih.gov |

| ¹⁴C | ¹⁴C uniformly labeled phenol (B47542) | Uniformly on phenol ring | 8 | 18% (radiochemical) | nih.gov |

| ²H (D) | Unspecified | d₄ | Not specified | Not specified | medchemexpress.com |

| ²H (D) | Unspecified | d₆ | Not specified | Not specified | medchemexpress.com |

Preparation of this compound Analogues with Tunable Protecting Groups

The synthesis of complex molecules like empagliflozin relies heavily on the strategic use of protecting groups to mask reactive functional groups, particularly the hydroxyls on the glucose moiety. While acetyl groups are used in this compound, the preparation of analogues with other "tunable" protecting groups offers significant advantages for synthetic flexibility and the creation of novel intermediates. a2bchem.com Tunable protecting groups can be selectively removed under different reaction conditions, allowing for stepwise chemical modifications at specific positions.

Several synthetic routes for empagliflozin and related SGLT2 inhibitors utilize silyl (B83357) protecting groups, which are common alternatives to acetates. acs.org For instance, the hydroxyl groups of D-gluconolactone can be protected with trimethylsilyl (B98337) (TMS) chloride in the presence of N-methylmorpholine (NMM) to yield a persilylated gluconolactone. researchgate.netgoogle.com This intermediate is then reacted with the lithiated aglycone fragment. researchgate.net Patents related to empagliflozin synthesis disclose various novel intermediates where the hydroxyls are protected by groups such as trimethylsilyl (TMS) or other hydroxyl protecting groups, designated generally as R¹ and R². google.comwipo.intgoogle.com

The choice of protecting group can influence the efficiency and selectivity of subsequent reactions. For example, an efficient synthesis of empagliflozin involves an AlCl₃-promoted silane (B1218182) reduction of a β-glycopyranoside intermediate. researchgate.net The use of different silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), has also been explored in alternative synthetic processes. acs.orggoogle.com The ability to use different protecting groups (e.g., silyl ethers, acetals, or benzyl (B1604629) ethers) allows chemists to design more convergent and efficient synthetic routes, and to create unique intermediates for further derivatization. researchgate.neta2bchem.com

Table 3: Protecting Groups Used in the Synthesis of Empagliflozin and its Precursors

| Protecting Group | Type | Application in Synthesis | Reference(s) |

| Acetyl (Ac) | Ester | Protection of all four glucose hydroxyls in Empagliflozin Tetraacetate, a stable, isolatable intermediate. | a2bchem.com |

| Trimethylsilyl (TMS) | Silyl Ether | Protection of hydroxyl groups on D-gluconolactone prior to coupling with the aglycone. | researchgate.netgoogle.com |

| tert-Butyldimethylsilyl (TBDMS) | Silyl Ether | A bulkier silyl ether used for robust protection during multi-step syntheses. | acs.orggoogle.com |

| Benzyl (Bn) | Ether | Mentioned as a common protecting group, though sometimes avoided due to cost or compatibility issues in large-scale synthesis. | researchgate.neta2bchem.com |

Analytical Methodologies for Research and Process Development of Empagliflozin Tetraacetoxy

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of empagliflozin (B1684318) tetraacetoxy from reaction mixtures and for the detection of related impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of empagliflozin and its intermediates due to its high resolution and sensitivity. While specific methods are often developed for the final API, the principles and systems are adapted for its precursors, like empagliflozin tetraacetoxy. The analysis of synthesis-related impurities is a critical aspect of quality control for the empagliflozin bulk drug. researchgate.net

For analytical purposes, reverse-phase HPLC (RP-HPLC) is commonly employed. Method development focuses on optimizing the separation of the main compound from byproducts and degradation products. Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a stability-indicating RP-HPLC method developed for empagliflozin utilizes a C18 column with a mobile phase consisting of methanol (B129727) and an acetic acid solution, with UV detection at 224 nm. asiapharmaceutics.info Such methods are designed to be robust and able to separate the API from its potential impurities, which would include any unreacted this compound.

Preparative HPLC can be utilized to isolate and purify this compound from crude synthetic mixtures for use as a reference standard or for further characterization studies. The conditions for preparative HPLC are typically scaled up from analytical methods, using larger columns and higher flow rates to handle larger sample loads.

Table 1: Exemplary HPLC Conditions for the Analysis of Empagliflozin and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Thermo Hypersil GOLD C18 (250 × 4.6 mm, 5 μm) pjps.pk | Agilent C18 (250 x 4.6 mm, 5µm) asiapharmaceutics.info | Symmetry, Waters C-18 (100 x 4.6 mm, 2.7 µm) semanticscholar.org |

| Mobile Phase | 0.1% Trifluoroacetic acid : Acetonitrile (B52724) (70:30 v/v) pjps.pk | Methanol : 0.05% pH 3.3 Acetic Acid (75:25 v/v) asiapharmaceutics.info | Water : Acetonitrile (55:45 v/v) semanticscholar.org |

| Flow Rate | 0.8 mL/min pjps.pk | 1.0 mL/min asiapharmaceutics.info | 0.5 mL/min semanticscholar.org |

| Detection (UV) | 224 nm pjps.pk | 224 nm asiapharmaceutics.info | 225 nm semanticscholar.org |

| Temperature | 25±1ºC pjps.pk | Ambient asiapharmaceutics.info | 25°C semanticscholar.org |

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) and a headspace sampler (HS-GC-FID), is the standard technique for identifying and quantifying residual solvents in pharmaceutical substances. s4science.at During the synthesis and purification of this compound, various organic solvents are used, and their removal must be confirmed to meet safety and quality standards defined by guidelines such as the International Council on Harmonisation (ICH) Q3C. chromatographyonline.com

A developed GC-MS method for empagliflozin bulk drug focuses on identifying and quantifying residual solvents like acetic acid, which can be a genotoxic impurity. rjptonline.org This method was validated for specificity, linearity, accuracy, and precision. rjptonline.org The development of a generic headspace GC method allows for the efficient quantification of a wide range of residual solvents. chromatographyonline.com Such methods typically involve optimizing temperatures for the injector, detector, and oven to ensure the effective separation of all potential volatile components from the sample matrix. chromatographyonline.comrjptonline.org

Table 2: General GC Conditions for Residual Solvent Analysis

| Parameter | Condition 1 rjptonline.org | Condition 2 thermofisher.com |

|---|---|---|

| Column | Agilent Technologies DB-FFAP (30m x 0.530mm, 1.0 µm) | TRACE TR-V1 (cyanopropylphenyl polysiloxane phase) |

| Carrier Gas | Helium | Not Specified |

| Injector Temperature | 200°C | Not Specified |

| Detector Temperature | 240°C | Not Specified |

| Detector | Mass Spectrometer (MS) / Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Diluent | Methanol | 1,3-Dimethyl-2-imidazolidinone (DMI) chromatographyonline.com |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of empagliflozin and its intermediates, TLC is used to track the consumption of starting materials (like this compound) and the formation of the desired product. google.comgoogle.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing an appropriate mobile phase. For instance, a solvent system of dichloromethane (B109758) and methanol (20:1) has been used to monitor reactions during empagliflozin synthesis. google.com After development, the separated spots are visualized, often under UV light. rsc.org The disappearance of the reactant spot and the appearance of the product spot indicate the reaction's progression towards completion. For more quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) can be employed, offering better resolution and sensitivity. humanjournals.com

Quantitative Analysis of this compound in Synthetic Mixtures

Accurate quantification of this compound is crucial for calculating reaction yields and controlling the manufacturing process. Spectrophotometric methods and calibration curve methodologies are central to this quantitative analysis.

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantitative analysis of compounds that possess a chromophore. Empagliflozin and its tetraacetylated precursor contain a chromophoric system that allows for their detection and quantification using UV spectrophotometry. The wavelength of maximum absorbance (λmax) for empagliflozin is typically observed around 223-225 nm. ajpaonline.comresearchpublish.com

For quantitative determination, a sample solution is prepared in a suitable solvent, such as ethanol (B145695) or methanol, and its absorbance is measured at the predetermined λmax. ajpaonline.comresearchpublish.com To enhance sensitivity and selectivity, derivatization reactions can be employed. For example, methods have been developed where empagliflozin reacts with diazotized reagents like 3-chloro-4-nitroaniline (B181195) or sulfanilamide (B372717) to produce colored azo dyes. japsonline.comjapsonline.com These colored products exhibit strong absorbance in the visible region (e.g., 470 nm and 480 nm), which can minimize interference from excipients or other UV-absorbing species. japsonline.com The optimal conditions for such reactions, including acid concentration, temperature, and reagent amounts, are thoroughly investigated to ensure the reaction is complete and the resulting color is stable. japsonline.comjapsonline.com

The foundation of accurate quantitative analysis by both HPLC and spectrophotometry is the use of a calibration curve. A calibration curve establishes the relationship between the concentration of an analyte and the instrumental response (e.g., peak area in HPLC or absorbance in spectrophotometry).

To construct a calibration curve, a series of standard solutions are prepared at different known concentrations using a certified reference material (CRM) of the analyte. pjps.pk this compound impurities, available with comprehensive characterization data, can serve as reference materials for this purpose. clearsynth.com These standards are then analyzed, and the instrument response is plotted against the concentration.

The linearity of the calibration curve is a critical parameter, and it is typically evaluated by the correlation coefficient (r²), which should ideally be close to 0.999. asiapharmaceutics.infopjps.pk From the calibration curve, other important validation parameters such as the Limit of Detection (LOD) and the Limit of Quantification (LOQ) are determined. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. asiapharmaceutics.infopjps.pk These methodologies ensure that the analytical methods are sensitive and reliable for the routine analysis of this compound in synthetic mixtures.

Table 3: Linearity and Sensitivity Data from Analytical Methods for Empagliflozin

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| HPLC | 0.025 - 30 | > 0.999 | 0.020 | 0.061 | pjps.pk |

| HPLC | 2 - 12 | Not Specified | 0.0000059 | 0.0000178 | journaljpri.com |

| HPLC | Not Specified | > 0.999 | 0.26 | 0.78 | asiapharmaceutics.info |

| Spectrophotometry | 1 - 30 | 0.9988 | 0.10 | 0.33 | ajpaonline.com |

| Spectrophotometry (Azo Dye) | 1.2 - 26.6 | Not Specified | Not Specified | Not Specified | japsonline.com |

Impurity Profiling and Characterization in Synthetic Batches

Studies on the Degradation Pathways of this compound Under Storage and Reaction Conditions

Forced degradation studies are essential for understanding the chemical stability of a drug substance and identifying its potential degradation products. jetir.org These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. jetir.orgijsdr.org While specific degradation studies on this compound are not extensively published, the degradation pathways of the final API, Empagliflozin, provide critical insights into the potential instabilities of its acetylated precursor.

Forced degradation studies on empagliflozin have revealed that it is susceptible to degradation under various stress conditions:

Acidic and Basic Hydrolysis: Empagliflozin shows degradation when subjected to acidic and basic conditions. ijsdr.orgajpaonline.com Studies have shown that it is particularly sensitive to acid degradation. ajpaonline.com In one study, empagliflozin was found to be highly susceptible to alkaline conditions as well. jmpas.com The degradation process can lead to the formation of several degradation products (DPs). tandfonline.com

Oxidative Degradation: Exposure to oxidative stress, for example using hydrogen peroxide, leads to significant degradation. tandfonline.comjchr.org In some cases, empagliflozin has been reported to be completely degraded in an oxidative medium. jchr.org

Thermal and Photolytic Degradation: Empagliflozin has also been subjected to thermal and photolytic stress. ijsdr.org While some studies suggest stability under thermal conditions, others report degradation. ijsdr.org Photolytic degradation has also been observed. ijsdr.org

The degradation products are typically analyzed using stability-indicating HPLC methods, which are capable of separating the intact drug from its degradants. ajpaonline.comasiapharmaceutics.info For instance, eleven unique degradation products of empagliflozin were identified after subjecting it to acid and base hydrolysis and oxidative stress, using an Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method. tandfonline.com

Table 2: Summary of Forced Degradation Studies on Empagliflozin

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (e.g., 0.1N HCl) | Degradation observed, formation of multiple DPs. tandfonline.com Empagliflozin is sensitive to acid. ajpaonline.com | ajpaonline.comtandfonline.com |

| Base Hydrolysis (e.g., 0.1N NaOH) | Degradation observed, formation of multiple DPs. tandfonline.com Highly susceptible to alkaline stress. jmpas.com | jmpas.comtandfonline.com |

| Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation, can be complete. tandfonline.comjchr.org | tandfonline.comjchr.org |

| Thermal Degradation (e.g., 60-80°C) | Degradation observed in some studies. ijsdr.org | ijsdr.org |

| Photolytic Degradation | Degradation observed upon exposure to light. ijsdr.org | ijsdr.org |

| Neutral Hydrolysis | Degradation observed upon refluxing in water. jchr.org | jchr.org |

This table summarizes findings from various forced degradation studies on the active pharmaceutical ingredient, Empagliflozin, which can infer potential degradation pathways for its intermediate, this compound.

Future Directions and Emerging Research Avenues in Empagliflozin Tetraacetoxy Chemistry

Advancements in Automation and High-Throughput Synthesis of Acetylated Glucosides

The synthesis of acetylated glucosides, including empagliflozin (B1684318) tetraacetoxy, is undergoing a technological transformation driven by automation and high-throughput methodologies. These advanced approaches are moving the field away from traditional, labor-intensive processes towards more efficient, rapid, and scalable production. Automated synthesis platforms are being developed to streamline the complex steps involved in glycosylation reactions, including the precise control of reaction conditions, reagent addition, and purification processes. acs.orgcanada.ca For instance, the automated synthesis of [18F]canagliflozin, a structurally related SGLT2 inhibitor, highlights the potential for producing complex glycosides with high purity and yield under GMP-compliant conditions. nih.govacs.org

High-throughput screening techniques are also becoming instrumental in the discovery and optimization of synthetic routes for acetylated glucosides. ubc.caoup.com These methods allow for the rapid evaluation of numerous reaction parameters, such as catalysts, solvents, and protecting groups, to identify optimal conditions for yield and stereoselectivity. The development of colorimetric assays for glycosynthases, for example, facilitates the high-throughput analysis of enzymatic glycosylation reactions, which could be adapted for the synthesis of empagliflozin precursors. researchgate.net

Key advancements in this area include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for glycosylation reactions.

Robotic Synthesis Platforms: Automated systems can perform multi-step syntheses, including the sequential addition of reagents and purification of intermediates, minimizing human error and increasing reproducibility.

Miniaturization: Microfluidic devices enable the screening of a large number of reaction conditions using minimal amounts of starting materials, accelerating the optimization process.

These technologies are not only accelerating the synthesis of known compounds like empagliflozin tetraacetoxy but are also enabling the exploration of novel glycoside derivatives with potentially improved properties.

Application of Machine Learning and AI in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design and optimization of chemical reactions, including the complex synthesis of acetylated glucosides like this compound. nih.govbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict reaction outcomes with increasing accuracy, thereby reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net

For glycosylation reactions, which are notoriously difficult to predict due to their sensitivity to subtle changes in substrates and conditions, ML models are being developed to forecast stereoselectivity and yield. chemrxiv.org By training on large datasets of known glycosylation reactions, these models can learn the complex interplay of factors that govern the formation of α- and β-glycosidic bonds. chemrxiv.org For example, a "Carbohydrate Transformer" model, fine-tuned on a dataset of carbohydrate reactions, has shown significantly improved accuracy in predicting stereodefined products. nih.govchemrxiv.org

Applications of ML and AI in the context of this compound synthesis include:

Predictive Modeling: AI algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of this compound. nih.gov

Retrosynthesis Planning: ML-based tools can propose novel and efficient synthetic routes to this compound by analyzing known chemical transformations. beilstein-journals.org

High-Throughput Screening Analysis: AI can be used to analyze the large datasets generated from high-throughput screening experiments, identifying the most promising candidates for further development. researchgate.net

Several studies have demonstrated the successful application of ML in predicting the activity of SGLT2 inhibitors and identifying novel scaffolds, which can indirectly inform the synthesis of new derivatives. nih.govdntb.gov.uainnovareacademics.in As these technologies continue to mature, they are expected to play an increasingly important role in the efficient and innovative synthesis of complex molecules like this compound.

Development of Sustainable and Environmentally Benign Synthetic Processes for this compound

The pharmaceutical industry is increasingly focusing on the development of green and sustainable synthetic processes to minimize environmental impact. This is particularly relevant for the large-scale production of drugs like empagliflozin, where the synthesis of its tetraacetoxy intermediate can involve multiple steps and the use of hazardous reagents. sci-hub.se Research in this area is focused on developing more environmentally friendly and efficient synthetic routes. sci-hub.seresearchgate.net

Key areas of research for the sustainable synthesis of this compound include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.com

Catalysis: Utilizing more efficient and recyclable catalysts, including nanocatalysts, to reduce waste and improve reaction efficiency. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

The development of a novel synthesis for diarylmethanes, key building blocks for SGLT2 inhibitors including empagliflozin, using cleaner Ti-based reagents instead of traditional Lewis acids like AlCl3, represents a significant step towards a more sustainable process. acs.orgnih.govresearchgate.net These advancements not only reduce the environmental footprint of empagliflozin production but can also lead to more cost-effective and safer manufacturing processes.

Exploration of Bio-Catalytic Approaches for Specific Transformations of this compound

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex molecules like empagliflozin and its derivatives. beilstein-journals.org Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for protecting groups and minimizing the generation of hazardous waste. beilstein-journals.orgnih.gov The use of biocatalysts in the synthesis of glycosides is a particularly active area of research. nih.goveuropa.eu

Glycosyltransferases and glycosidases are two major classes of enzymes being explored for the synthesis of glycosidic bonds. mdpi.com While glycosyltransferases offer high selectivity, they often require expensive nucleotide sugar donors. nih.gov Glycosidases, on the other hand, can be engineered into "glycosynthases" that catalyze the formation of glycosidic bonds with high efficiency and without the need for activated donors. ubc.caresearchgate.netnih.gov

Potential applications of biocatalysis in the synthesis of this compound include:

Enzymatic Glycosylation: Using engineered glycosyltransferases or glycosynthases to stereoselectively form the C-glycosidic bond of the empagliflozin core structure.

Selective Acylation/Deacylation: Employing lipases or esterases for the regioselective acetylation or deacetylation of the glucose moiety, which could simplify the synthesis of this compound.

Chiral Resolutions: Utilizing enzymes to resolve racemic mixtures of intermediates, leading to the production of enantiomerically pure empagliflozin. A patent application describes an enantioselective enzymatic reduction of a keto compound in the preparation of empagliflozin. google.com

The development of biocatalytic methods for the synthesis of SGLT2 inhibitors is still in its early stages, but the potential for creating more efficient, selective, and sustainable processes is significant. mdpi.comresearchgate.net

Interdisciplinary Research at the Interface of Carbohydrate Chemistry and Materials Science

The unique structural and functional properties of carbohydrates, including acetylated glucosides like this compound, are making them attractive building blocks for the development of novel non-biological materials. numberanalytics.comnumberanalytics.com This interdisciplinary research area at the intersection of carbohydrate chemistry and materials science is exploring the potential of glycosides in a wide range of applications. google.com

Glycosylated polymers and surfaces are two key areas of investigation. numberanalytics.com By incorporating glycoside moieties into polymers, materials with enhanced biocompatibility, biodegradability, and specific recognition properties can be created. numberanalytics.com These "glyco-materials" have potential applications in drug delivery, tissue engineering, and biosensing. numberanalytics.comnumberanalytics.com

Potential applications of this compound or related glycosides in materials science include:

Glycosylated Nanoparticles: The glucose moiety could be used to target specific cells or tissues for drug delivery or imaging applications. An example is the encapsulation of glycosides in ZnO matrices. davidpublisher.com

Functionalized Surfaces: Immobilizing glycosides on surfaces can create biosensors for detecting specific proteins or cells that interact with glucose. numberanalytics.com

Biocompatible Coatings: Glycosylated polymers could be used to coat medical devices to improve their biocompatibility and reduce the risk of rejection.

While the direct use of this compound as a building block for materials is still a nascent concept, the broader field of using carbohydrates in materials science is rapidly expanding. nih.gov The knowledge gained from the synthesis and modification of complex glycosides like this compound could contribute to the design and creation of the next generation of advanced functional materials.

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound datasets?

- Methodological Guidance : Annotate data with controlled vocabularies (e.g., ChEBI for chemical structures). Use persistent identifiers (DOIs) for datasets and link to protocols on protocols.io . Adopt ISA-Tab format for metadata and deposit in domain-specific repositories (e.g., ChEMBL for bioactivity data). Include computational workflows (e.g., Jupyter notebooks) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.